molecular formula C22H30N2O3S B2688522 1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine CAS No. 692775-57-8

1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No. B2688522
CAS RN: 692775-57-8
M. Wt: 402.55
InChI Key: XRWPXACJOJOFMH-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, also known as BB-DMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BB-DMP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

Piperazine derivatives have been investigated for their antioxidant properties and ability to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are relevant to conditions such as Alzheimer's, Parkinson's, and pigmentation disorders. A study revealed that certain benzenesulfonamides with triazine and piperazine moieties exhibited moderate antioxidant activities and significant inhibitory effects on AChE and BChE, showcasing potential therapeutic applications (Nabih Lolak et al., 2020).

Antimicrobial Activities

Research on piperazine derivatives has extended into antimicrobial activities. The synthesis and evaluation of novel 1,4-disubstituted piperazines have demonstrated potent antibacterial properties against resistant strains of Staphylococcus aureus, suggesting their potential as therapeutic agents in combating bacterial infections (S. Shroff et al., 2022).

Neuroprotective Potential

Investigations into piperazine derivatives have also uncovered their neuroprotective capabilities, offering promising avenues for treating neurodegenerative diseases. A notable study presented the synthesis of 2-furoic piperazide derivatives, which showed inhibitory potential against enzymes like α-glucosidase, AChE, and BChE. These findings support their potential role in developing treatments for type 2 diabetes and Alzheimer's diseases (M. Abbasi et al., 2018).

Antineoplastic and Differentiating Agents

Piperazine derivatives have been explored for their antineoplastic effects and ability to induce differentiation in tumor cells. Research indicates that butyric acid piperazine derivatives can effectively induce differentiation and inhibit the growth of human erythroleukemia and myeloid leukemia cells, highlighting their potential as cancer therapeutic agents (R. Gillet et al., 1997).

properties

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-4-5-16-27-20-7-9-21(10-8-20)28(25,26)24-14-12-23(13-15-24)22-11-6-18(2)17-19(22)3/h6-11,17H,4-5,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWPXACJOJOFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

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